molecular formula C20H36O5 B1180184 6-Amino-5-ethylamino-1-methyluracil CAS No. 131598-62-4

6-Amino-5-ethylamino-1-methyluracil

Cat. No. B1180184
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-amino-5-ethylamino-1-methyluracil often involves the manipulation of uracil bases. For instance, Prajapati and Thakur (2005) describe a facile one-pot synthesis method for pyrimido[4,5-d]pyrimidine derivatives from aminouracil precursors, showcasing the versatility of uracil in creating complex heterocycles under thermal conditions (Prajapati & Thakur, 2005). Similarly, Harayama et al. (1986) explored the reactivity of 6-ethylamino-3-methyluracil with nitrobenzenes, leading to the formation of isoalloxazines, further highlighting the reactivity of substituted uracils (Harayama et al., 1986).

Molecular Structure Analysis

The molecular structure of 6-amino-5-ethylamino-1-methyluracil derivatives can be intricate, with studies like those by Reeke and Marsh (1966) on 5-ethyl-6-methyluracil providing insights into the crystallographic and molecular characteristics of similar compounds. These studies reveal non-planar ring structures, hydrogen bonding patterns, and substituent effects on molecular geometry (Reeke & Marsh, 1966).

Chemical Reactions and Properties

6-Amino-5-ethylamino-1-methyluracil and its derivatives exhibit diverse chemical reactivity, which can be utilized for further functionalization or in the synthesis of complex molecules. For example, the work by Harayama et al. (1986) demonstrates the potential of such compounds to undergo transformations leading to heterocyclic systems with potential biological activity (Harayama et al., 1986).

Scientific Research Applications

  • Antiradical Activity : Derivatives of 6-methyluracil, including those similar to 6-Amino-5-ethylamino-1-methyluracil, have shown significant antiradical (antioxidant) activities. These properties suggest potential for further study in biological applications (Khazimullina et al., 2023).

  • Chemical Reactions with Nitrobenzenes : Research on 6-ethylamino-3-methyluracil, a compound closely related to 6-Amino-5-ethylamino-1-methyluracil, indicates that it reacts with nitrobenzenes to produce various compounds, suggesting potential utility in synthetic chemistry (Harayama et al., 1986).

  • Molecular Interactions : The study of interactions between 1-methyluracil (a similar compound) and acrylamide, which mimics certain natural amino acids, helps understand the molecular interactions significant in nucleic acid and protein chemistry (Galetich et al., 1999).

  • Inhibition of Free-Radical Oxidation : Derivatives of 5-amino-6-methyluracil, closely related to 6-Amino-5-ethylamino-1-methyluracil, have been shown to inhibit free-radical oxidation, indicating potential antioxidant applications (Yakupova et al., 2012).

  • Potential Treatment for Alzheimer Disease : Some derivatives of 6-methyluracil, a structurally related compound, have been synthesized as potential treatments for Alzheimer's Disease, showing their potential in pharmacological applications (Semenov et al., 2020).

  • Synthesis and Antioxidant Properties : The synthesis and antioxidant properties of certain derivatives of 6-ethyluracil have been studied, highlighting the significance of these compounds in medicinal chemistry (Grabovskii et al., 2018).

Future Directions

The future directions of 6-Amino-5-ethylamino-1-methyluracil research could involve its use as a precursor for the synthesis of 8-substituted xanthines . These compounds have potential applications in medicinal chemistry, particularly in the treatment of heart and brain diseases .

properties

IUPAC Name

6-amino-5-(ethylamino)-1-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQDIHXXMVTCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1C(N(C(=O)NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-ethylamino-1-methyluracil

Citations

For This Compound
1
Citations
X Zhou, XF Zhang, DY Guo, YJ Yang… - … Chemistry & High …, 2021 - ingentaconnect.com
Objective: Lingzhu San (LZS) is a traditional Chinese medicine (TCM) prescription that can be effective in treating febrile seizures (FS) and there are few research works conducted on …
Number of citations: 4 www.ingentaconnect.com

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